N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
Description
N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is a synthetic small molecule characterized by a central propanamide backbone linked to a 2,6-dichlorophenyl group and a [2,3'-bipyridin]-4-ylmethyl substituent. The 2,6-dichlorophenyl moiety is a common structural motif in agrochemicals and pharmaceuticals, often associated with enhanced bioactivity due to its electron-withdrawing and steric effects . The bipyridine component may confer chelating properties or influence receptor-binding specificity, as seen in related compounds targeting ion channels or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-1-5-18(22)16(17)6-7-20(26)25-12-14-8-10-24-19(11-14)15-3-2-9-23-13-15/h1-5,8-11,13H,6-7,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYEIZOKISBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2,6-Dichloroaniline
2,6-Dichloroaniline is reacted with propionyl chloride in the presence of a base such as triethylamine to form N-(2,6-dichlorophenyl)propanamide. This reaction proceeds via nucleophilic acyl substitution (Fig. 1a).
Reaction Conditions
Oxidative Functionalization
In some protocols, Fenton-based oxidation (Fe²⁺/H₂O₂) is employed to modify the aryl ring or intermediate amides. For example, hydroxylation at the para-position of 2,6-dichlorophenylpropanamide has been reported under acidic conditions (pH 2.0) at 20°C.
Preparation of [2,3'-Bipyridin]-4-ylmethylamine
The bipyridine component requires regioselective methylation at the 4-position of the 2,3'-bipyridine scaffold.
Bipyridine Synthesis
2,3'-Bipyridine is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between 2-bromopyridine and 3-pyridylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in DMF/H₂O mixtures yield the bipyridine core.
Methylation at the 4-Position
The 4-position of 2,3'-bipyridine is methylated using iodomethane and a strong base (e.g., LDA) in THF at −78°C. This generates [2,3'-bipyridin]-4-ylmethane, which is subsequently brominated with N-bromosuccinimide (NBS) to form [2,3'-bipyridin]-4-ylmethyl bromide.
Amination of the Methyl Group
The bromide intermediate is converted to the amine via Gabriel synthesis or direct amination with aqueous ammonia in a sealed tube at 100°C for 12 hours.
Coupling Strategies for Final Assembly
The target compound is synthesized through amide bond formation between 3-(2,6-dichlorophenyl)propanoyl chloride and [2,3'-bipyridin]-4-ylmethylamine.
Schotten-Baumann Reaction
Conditions :
Carbodiimide-Mediated Coupling
Conditions :
- Coupling agent: EDC (1.5 equiv)/HOBt (1.5 equiv)
- Solvent: DMF
- Temperature: 25°C, 24 hours
- Yield: 80–85%
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 3H, Ar-H), 6.90 (t, J = 7.6 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH₂), 2.50 (t, J = 7.2 Hz, 2H, COCH₂), 1.95 (quintet, J = 7.2 Hz, 2H, CH₂).
- LC-MS : m/z 430.1 [M+H]⁺.
Challenges and Optimization
Steric Hindrance
The 2,6-dichlorophenyl group imposes steric constraints during coupling. Using DMF as a solvent improves solubility, while HOBt suppresses racemization.
Bipyridine Reactivity
The electron-deficient pyridine rings necessitate careful pH control (neutral to slightly basic) to avoid protonation of the amine during coupling.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide indicates its potential as a modulator of various biological pathways. Its structural features allow for interactions with multiple targets, including receptors and enzymes involved in critical physiological processes.
1.1. Mechanism of Action
The compound exhibits activity as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is implicated in several neurological disorders, including schizophrenia and Alzheimer's disease. By blocking these receptors, the compound may help mitigate symptoms associated with these conditions .
Therapeutic Applications
This compound has been investigated for its therapeutic potential across various domains:
2.1. Neurological Disorders
Research indicates that compounds targeting nAChRs can be beneficial in treating cognitive decline and neurodegenerative diseases. The ability of this compound to modulate receptor activity suggests it could play a role in developing treatments for Alzheimer's disease and other cognitive impairments .
2.2. Cancer Research
The compound's structural analogs have shown promise as inhibitors of key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have been studied for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer . This inhibition could potentially lead to reduced tumor proliferation and improved patient outcomes.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity towards certain proteins or enzymes.
Comparison with Similar Compounds
Structural and Activity Data from IOP Conference Series (2019):
| Entry | Compound Structure | Reported Activity (Arbitrary Units) |
|---|---|---|
| 9 | ((2,6-dichlorobenzyl)oxy)phenyl)propanamide | 3 (Binding affinity) |
| 10 | 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide | 4 (Efficacy) |
| 12 | 2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide | 5 (Selectivity) |
Comparison with Target Compound:
- The target compound lacks thiazole/indole moieties but incorporates a bipyridine group, which may enhance π-π stacking interactions in receptor binding compared to sulfur-containing heterocycles .
Crystallographic and Conformational Analysis
The SHELX software suite has been instrumental in resolving structural features of similar compounds, such as bond angles and torsional conformations . For example:
- Cd-coordinated propanamide analogs exhibit bond lengths of ~1.46–1.50 Å for C–N bonds, comparable to the target compound’s propanamide backbone .
- The 2,6-dichlorophenyl group’s dihedral angle relative to the propanamide chain likely influences molecular packing and solubility, as observed in Propanil derivatives .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological mechanisms, and various studies that have evaluated its efficacy.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural components:
- Chemical Formula : CHClN
- Molecular Weight : Approximately 315.22 g/mol
- Structural Features :
- A bipyridine moiety which is known for its coordination chemistry and potential biological activities.
- A dichlorophenyl group that enhances lipophilicity and may influence receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the bipyridine derivative.
- Alkylation processes to introduce the 2,6-dichlorophenyl group.
- Amide formation to yield the final product.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Research indicates that compounds similar to this compound can act as potent inhibitors of DHFR, an enzyme critical in nucleotide synthesis and cell proliferation .
- Targeting Tyrosine Kinases : Some derivatives have shown activity against tyrosine kinases involved in cancer progression. The dichlorophenyl group may enhance binding affinity to these enzymes .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
- Another investigation focused on the compound's selectivity for cancer cells over normal cells, highlighting its therapeutic window .
- In Vivo Studies :
- Pharmacokinetics :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
